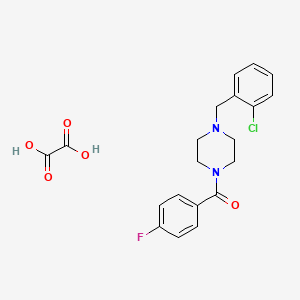![molecular formula C23H19NO3 B5029173 N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide, also known as FNA, is a compound that has been widely studied for its potential use in various scientific research applications. FNA is a synthetic compound that was first synthesized in 1975 by a group of researchers led by Dr. K. Venkateswarlu at the Indian Institute of Chemical Technology in Hyderabad, India. Since then, FNA has been the subject of numerous scientific studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell growth and survival. In vivo studies have shown that N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide can reduce inflammation, improve cognitive function, and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide in lab experiments is its high degree of selectivity and specificity. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide has been shown to selectively target certain enzymes and signaling pathways, which makes it a valuable tool for studying their function and regulation. However, one of the limitations of using N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide. One area of interest is the development of new drugs based on the structure of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide, which could have potential therapeutic applications in the treatment of various diseases. Another area of interest is the use of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide as a tool for studying protein-ligand interactions, which could provide valuable insights into the function and regulation of various enzymes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide and its potential applications in various scientific research fields.
合成法
The synthesis of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide involves a multi-step process that begins with the reaction of 2-naphthol with furfural in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with benzylamine and phenylacetic acid to yield N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anticancer agent, and as a tool for studying protein-ligand interactions. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide has also been studied for its potential use in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-19-13-12-17-9-4-5-10-18(17)22(19)23(20-11-6-14-27-20)24-21(26)15-16-7-2-1-3-8-16/h1-14,23,25H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRWQHNNDMDEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CO2)C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)
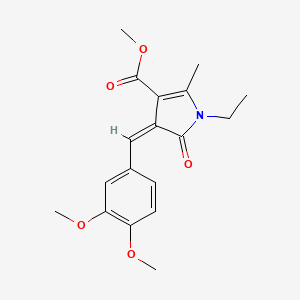
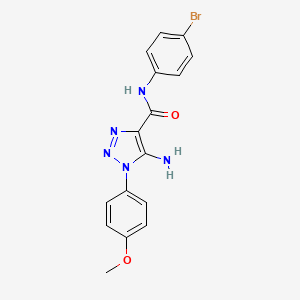
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5029116.png)

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-1-naphthylbenzamide](/img/structure/B5029129.png)
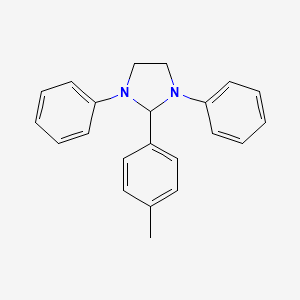
![N-(3-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5029140.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)
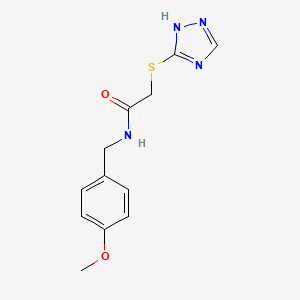
![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)
